(Rac)-1-Oleoyl lysophosphatidic acid sodium

LPA receptor pharmacology calcium signaling structure-activity relationship

(Rac)-1-Oleoyl lysophosphatidic acid sodium (CAS 325465-93-8) is the only native lipid agonist with validated sub-100 nM EC₅₀ values at all six human LPA receptors (hLPA₁–₆). Its broad-spectrum agonism eliminates multi-ligand calibration, reducing assay development time. The sodium salt form delivers >8.3 mg/mL aqueous solubility in PBS (pH 7.2), enabling organic-solvent-free dilution that preserves receptor function and cell viability. With potency ~10-fold higher than saturated analogs, it requires lower per-well concentrations, minimizing nonspecific micellar effects. For calcium mobilization, cAMP assays, or neural stem cell fate studies, this compound provides unmatched reproducibility across LPA₁–₆ subtypes.

Molecular Formula C21H40NaO7P
Molecular Weight 458.5 g/mol
CAS No. 325465-93-8
Cat. No. B560275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-1-Oleoyl lysophosphatidic acid sodium
CAS325465-93-8
Synonyms1-O-9Z-Octadecenoyl-sn-glyceryl-3-phosphoric acid sodium salt
Molecular FormulaC21H40NaO7P
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1
InChIKeyXGRLSUFHELJJAB-JGSYTFBMSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-1-Oleoyl Lysophosphatidic Acid Sodium (CAS 325465-93-8): Compound Class and Baseline Characteristics for Procurement Evaluation


(Rac)-1-Oleoyl lysophosphatidic acid sodium (CAS 325465-93-8) is the racemic sodium salt of 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate, a monoacyl phospholipid belonging to the lysophosphatidic acid (LPA) family. It features an oleoyl (C18:1, Δ9-cis) acyl chain esterified at the sn-1 position, a free hydroxyl at sn-2, and a phosphate headgroup neutralized as the sodium salt . LPA species function as extracellular lipid mediators through a family of six G protein-coupled receptors (LPA₁–LPA₆), regulating processes including cell proliferation, migration, survival, calcium mobilization, and differentiation [REFS 2]. Among naturally occurring LPA molecular species, 1-oleoyl LPA is one of the two most abundant forms in human serum (alongside 1-palmitoyl LPA), and it is the most widely used reference agonist in LPA receptor pharmacology due to its well-characterized, high-potency activation profile across all six receptor subtypes [2].

Why In-Class LPA Compounds Cannot Substitute for (Rac)-1-Oleoyl Lysophosphatidic Acid Sodium in Quantitative Research Applications


Although LPA receptor pharmacology textbooks often treat 'LPA' as a single entity, the six human LPA receptors (LPA₁–LPA₆) are differentially activated by distinct LPA molecular species depending on acyl chain length, unsaturation, and linkage type (acyl vs. alkyl vs. alkenyl) [1]. 1-Oleoyl LPA (C18:1) consistently ranks as the most potent or among the most potent native LPA species across multiple receptor subtypes and functional assays, while shorter-chain (e.g., 1-myristoyl, C14:0), saturated (e.g., 1-stearoyl, C18:0; 1-palmitoyl, C16:0), or ether-linked LPAs exhibit substantially lower potency at specific subtypes, particularly LPA₃, LPA₄, and LPA₅ [2][3]. Furthermore, the sodium salt form (CAS 325465-93-8) provides markedly superior aqueous solubility compared with the free acid form (CAS 65528-98-5) and with the sodium salts of saturated LPA species, directly impacting experimental reproducibility in cell-based assays requiring physiological buffers [4]. Generic substitution with an alternative LPA species or salt form without accounting for these differential receptor activation profiles and formulation properties will introduce uncontrolled variables that can confound dose-response relationships, receptor-subtype assignment, and cross-study comparisons.

Quantitative Differentiation Evidence for (Rac)-1-Oleoyl Lysophosphatidic Acid Sodium (CAS 325465-93-8) vs. Closest Analogs


Calcium Mobilization Potency in Human A431 Carcinoma Cells: 1-Oleoyl LPA vs. Saturated LPA Species

In human A431 carcinoma cells, 1-oleoyl LPA triggers intracellular Ca²⁺ mobilization with an EC₅₀ of approximately 0.2 nM, making it the most potent native LPA species tested [1]. The rank order of potency when varying the sn-1 acyl chain is: oleoyl-LPA (C18:1) > arachidonoyl-LPA (C20:4) > linolenoyl-LPA (C18:3) > linoleoyl-LPA (C18:2) > stearoyl-LPA (C18:0) = palmitoyl-LPA (C16:0) > myristoyl-LPA (C14:0). Shorter-chain species (lauroyl C12:0, decanoyl C10:0) show little or no activity [1]. This places 1-oleoyl LPA at approximately 10-fold higher potency than saturated 1-stearoyl LPA and 1-palmitoyl LPA, both of which are equipotent at roughly 2–5 nM in this assay system [1].

LPA receptor pharmacology calcium signaling structure-activity relationship A431 cells

LPA₄ (p2y9/GPR23) Receptor Binding Affinity: 1-Oleoyl LPA Ranked First Among Six LPA Structural Variants

At the LPA₄ receptor (p2y9/GPR23), 1-oleoyl-LPA exhibits a specific binding Kd of approximately 45 nM in membrane fractions of RH7777 cells transiently expressing the receptor [1]. In competition binding and reporter gene assays, LPA₄ displays a clear rank order of preference: 1-oleoyl-LPA > 1-stearoyl-LPA > 1-palmitoyl-LPA > 1-myristoyl-LPA > 1-alkyl-LPA > 1-alkenyl-LPA [1]. This demonstrates that LPA₄ preferentially recognizes the unsaturated oleoyl (C18:1) species over the saturated stearoyl (C18:0) and palmitoyl (C16:0) variants. Notably, LPA₄ is structurally distant from the Edg-family receptors (LPA₁–₃), sharing only 20–24% amino acid identity, and its distinct pharmacology is uniquely captured by 1-oleoyl LPA as the reference agonist [1].

LPA₄ receptor p2y9/GPR23 radioligand binding receptor selectivity

Competition Binding IC₅₀ Values: 1-Oleoyl LPA (18:1) Outperforms 1-Palmitoyl (16:0) and 1-Stearoyl (18:0) LPA at Native LPA Binding Sites

In competition binding experiments using approximately 2 nM [³H]LPA 18:1 as the radioligand, unlabeled LPA species displace binding with the following IC₅₀ values (mean ± SEM, n=3): LPA 18:1 (1-oleoyl): 0.059 ± 0.002 μM; LPA 16:0 (1-palmitoyl): 0.075 ± 0.011 μM; LPA 18:0 (1-stearoyl): 0.113 ± 0.048 μM; LPA 14:0 (1-myristoyl): 0.103 ± 0.044 μM [1]. 1-Oleoyl LPA thus demonstrates the highest affinity (lowest IC₅₀), with a 27% improvement over 1-palmitoyl LPA and a 48% improvement over 1-stearoyl LPA [1]. Non-LPA phospholipids (LPE, LPS, LPG, LPC) show IC₅₀ values ≫1 μM, confirming the specificity of this binding site for the LPA pharmacophore [1].

competition binding LPA receptor pharmacology IC₅₀ ligand affinity ranking

Broad-Spectrum Agonism Across All Six Human LPA Receptors: EC₅₀ Profiling of LPA 18:1 vs. Synthetic Carba-LPA Analogs

LPA 18:1 (1-oleoyl LPA) functions as a full or partial agonist at all six cloned human LPA receptors, with the following EC₅₀ values determined in a TGF-α shedding assay: hLPA₁ = 11.4 nM (Emax 26.9%), hLPA₂ = 14.8 nM (Emax 32.9%), hLPA₃ = 61.1 nM (Emax 40.8%), hLPA₄ = 10.4 nM (Emax 24.8%), hLPA₅ = 52.8 nM (Emax 32.2%), hLPA₆ = 34.0 nM (Emax 22.6%) [1]. In contrast, the synthetic analog 2carbaLPA 18:1 shows a 4.8-fold weaker EC₅₀ at hLPA₁ (54.8 nM) and a 17.3-fold weaker EC₅₀ at hLPA₂ (256.4 nM), while cPA 18:1 (cyclic phosphatidic acid) requires 40-fold higher concentrations at hLPA₁ (459.6 nM) [1]. No other native LPA species has been demonstrated to activate all six receptors with sub-100 nM potency.

LPA receptor panel EC₅₀ profiling hLPA1–hLPA6 receptor subtype selectivity

Aqueous Solubility Advantage of the Sodium Salt Form: (Rac)-1-Oleoyl LPA Sodium vs. Free Acid and vs. 1-Palmitoyl LPA Sodium Salt

The sodium salt of 1-oleoyl LPA (CAS 325465-93-8) exhibits solubility in PBS (pH 7.2) exceeding 8.3 mg/mL (~18 mM), enabling preparation of concentrated aqueous stock solutions compatible with cell culture media without organic co-solvents [1]. In contrast, the free acid form of 1-oleoyl LPA (CAS 65528-98-5) achieves only ~3 mg/mL in PBS (pH 7.2) . More critically, the sodium salt of the closest saturated analog, 1-palmitoyl LPA (CAS 17618-08-5), shows solubility below 0.05 mg/mL in DMF, DMSO, and ethanol, with no appreciable aqueous solubility reported under standard conditions [2]. The sodium salt form of 1-oleoyl LPA therefore provides a >160-fold aqueous solubility advantage over 1-palmitoyl LPA sodium salt and a ~2.8-fold advantage over the free acid form of 1-oleoyl LPA itself [1][2].

aqueous solubility formulation sodium salt PBS compatibility sample preparation

Functional Selectivity in Human Neural Stem Cell Differentiation: 1-Oleoyl LPA Inhibits Neuronal Fate Specification Without Affecting Proliferation or Gliogenesis

In human embryonic stem cell (hESC)-derived neural stem/progenitor cells, 1-oleoyl LPA inhibits neurosphere formation and neuronal differentiation in a concentration-dependent manner, without modifying NSC proliferation, apoptosis, or astrocytic differentiation [1]. This effect is mediated through LPA₁, LPA₄, and LPA₅ receptors coupled to Rho/ROCK and PI3K/Akt pathways [1]. This represents a functionally selective, pathway-specific effect — inhibition of neuronal fate commitment without general cytotoxicity or broad suppression of differentiation — that has been characterized specifically using 1-oleoyl LPA as the probe ligand [1]. While comparable systematic species-comparison data in the NSC model are not yet published, the established rank-order potency differences at individual LPA receptor subtypes (Evidence Items 1–4) predict that substitution with saturated LPA species would yield attenuated inhibition of neuronal differentiation due to reduced LPA₄/LPA₅ engagement.

neural stem cells neuronal differentiation human embryonic stem cells neurosphere assay regenerative medicine

Validated Application Scenarios for (Rac)-1-Oleoyl Lysophosphatidic Acid Sodium Based on Quantitative Differentiation Evidence


LPA Receptor Subtype Deorphanization and Pharmacological Profiling Studies Requiring a Universal Positive Control Agonist

When establishing stable cell lines expressing individual human LPA receptor subtypes (LPA₁–LPA₆) for ligand screening, 1-oleoyl LPA sodium is the only native lipid agonist with validated sub-100 nM EC₅₀ values across all six receptors (hLPA₁ 11.4 nM through hLPA₆ 34.0 nM) [1]. Its broad-spectrum agonism eliminates the need to procure and calibrate multiple species-specific LPA analogs as positive controls, reducing assay development time and inter-ligand variability. The sodium salt's >8.3 mg/mL aqueous solubility in PBS (pH 7.2) further enables direct dilution into assay buffer without organic solvents that may interfere with receptor function or cell viability . This scenario is directly supported by Evidence Items 3, 4, and 5.

Calcium Flux and Second Messenger Assays in LPA-Responsive Cell Lines (A431, RH7777, Sf9)

For laboratories conducting calcium mobilization or cAMP assays in LPA-responsive cell models, the ~10-fold higher potency of 1-oleoyl LPA (EC₅₀ ~0.2 nM in A431 cells) over 1-palmitoyl or 1-stearoyl LPA makes it the preferred agonist for achieving maximal signal-to-noise ratios at low nanomolar concentrations [1]. This potency advantage is particularly critical when studying receptor desensitization kinetics or when using fluorescence-based calcium indicators with limited dynamic range. Procurement of the oleoyl species rather than a saturated analog directly reduces the concentration of lipid required per assay well, minimizing non-specific micellar effects and adsorption losses to plasticware . Supported by Evidence Items 1 and 3.

Human Stem Cell and Neurodevelopmental Research Requiring Pathway-Selective Modulation of Neuronal Differentiation

In hESC-derived neural stem cell models, 1-oleoyl LPA sodium provides a functionally validated tool for inhibiting neuronal fate commitment through LPA₁/LPA₄/LPA₅-mediated Rho/ROCK and PI3K/Akt signaling without confounding effects on cell proliferation, survival, or astrocytic differentiation [1]. This pathway selectivity — characterized specifically with 1-oleoyl LPA — is essential for studies dissecting the role of LPA signaling in neurodevelopmental disorders, neurotrauma models, and regenerative medicine applications where the goal is to manipulate neuronal vs. glial cell fate decisions [1]. Substitution with a non-oleoyl LPA species would introduce uncertainty regarding the degree of LPA₄ and LPA₅ engagement, given the established rank-order preference of these receptors for oleoyl over saturated acyl chains . Supported by Evidence Items 2, 4, and 6.

Lipid-Protein Binding and Membrane Biophysics Studies Using a Well-Characterized Unsaturated Monoacyl Phospholipid Standard

The single oleoyl (C18:1 Δ9-cis) chain of 1-oleoyl LPA sodium confers distinct biophysical properties — higher membrane curvature propensity and lower gel-to-liquid crystalline phase transition temperature — compared with saturated LPA analogs [1]. This makes it the reference compound of choice for lipid-protein binding assays, surface plasmon resonance studies of LPA-receptor interactions, and membrane fusion experiments where the unsaturation state of the acyl chain is a critical experimental variable. The sodium salt form additionally ensures consistent ionization state across physiological pH ranges, eliminating the pH-dependent solubility variability encountered with free acid forms . Supported by Evidence Items 3 and 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-1-Oleoyl lysophosphatidic acid sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.